1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
CAS No.: 618098-55-8
Cat. No.: VC11721124
Molecular Formula: C17H13BrN2O2
Molecular Weight: 357.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618098-55-8 |
|---|---|
| Molecular Formula | C17H13BrN2O2 |
| Molecular Weight | 357.2 g/mol |
| IUPAC Name | 1-(4-bromophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C17H13BrN2O2/c1-22-16-8-2-12(3-9-16)17-13(11-21)10-20(19-17)15-6-4-14(18)5-7-15/h2-11H,1H3 |
| Standard InChI Key | AQMGDAGLDPYYRM-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)Br |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound belongs to the pyrazole family, a five-membered aromatic ring containing two nitrogen atoms at adjacent positions. Its systematic IUPAC name, 1-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, reflects the substitution pattern:
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Position 1: 4-Bromophenyl group (electron-withdrawing).
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Position 3: 4-Methoxyphenyl group (electron-donating).
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Position 4: Carbaldehyde (–CHO) functional group.
The molecular formula is C₁₇H₁₃BrN₂O₂, with a molecular weight of 373.21 g/mol. The presence of bromine (atomic weight 79.9) contributes significantly to its molar mass and polarizability .
Spectral Characterization
Key spectral data for analogous pyrazole carbaldehydes include:
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IR Spectroscopy:
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¹H NMR:
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¹³C NMR:
Synthesis and Reaction Pathways
Synthetic Methodology
The compound is synthesized via a multi-step protocol common to pyrazole derivatives:
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Condensation Reaction:
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Oxidation:
Optimization Challenges
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Regioselectivity: Ensuring substitution at positions 1 and 3 requires careful control of reaction conditions (e.g., temperature, catalysts) .
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Yield Improvement: Microwave-assisted synthesis and transition metal catalysts (e.g., Fe, Cu) enhance efficiency.
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Reference |
|---|---|---|
| Boiling Point | ~399°C (extrapolated) | |
| LogP (Partition Coefficient) | 2.1–2.5 (estimated) | |
| Solubility | Low in water; soluble in DMSO, DMF |
The LogP value indicates moderate lipophilicity, favoring membrane permeability in biological systems .
Industrial and Regulatory Considerations
Harmonized System (HS) Code
| Code | Description | Tariff Rates |
|---|---|---|
| 2933.19.90 | Pyrazole derivatives (unfused rings) | MFN: 6.5% |
Regulatory compliance requires adherence to REACH and FDA guidelines for novel pharmaceutical intermediates .
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